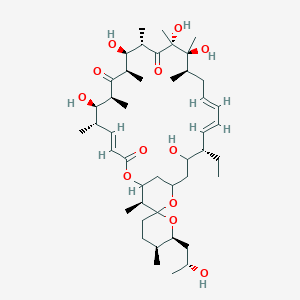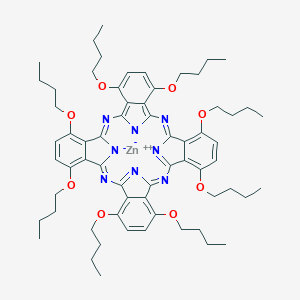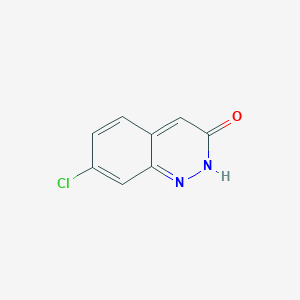![molecular formula C10H12O2 B010987 Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI) CAS No. 108673-17-2](/img/structure/B10987.png)
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Acetylphenyl)ethanol typically involves the reduction of ®-1-(4-Acetylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Acetylphenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the desired alcohol.
Types of Reactions:
Oxidation: ®-1-(4-Acetylphenyl)ethanol can undergo oxidation reactions to form ®-1-(4-Acetylphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form ®-1-(4-Acetylphenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group in ®-1-(4-Acetylphenyl)ethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: ®-1-(4-Acetylphenyl)ethanone
Reduction: ®-1-(4-Acetylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: ®-1-(4-Acetylphenyl)ethanol is used as a chiral building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, ®-1-(4-Acetylphenyl)ethanol can be used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols.
Industry: In the industrial sector, ®-1-(4-Acetylphenyl)ethanol is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-Acetylphenyl)ethanol in chemical reactions involves the interaction of its functional groups with various reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the acetyl group can undergo electrophilic reactions. The chiral center plays a crucial role in determining the stereochemistry of the reaction products.
Comparaison Avec Des Composés Similaires
- (S)-1-(4-Acetylphenyl)ethanol
- 1-(4-Acetylphenyl)ethanone
- 1-(4-Acetylphenyl)ethane
Comparison: ®-1-(4-Acetylphenyl)ethanol is unique due to its chiral center, which imparts specific stereochemical properties that are not present in its achiral counterparts. The ®-enantiomer may exhibit different reactivity and selectivity compared to the (S)-enantiomer, making it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
108673-17-2 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1 |
Clé InChI |
NWDDTMPWTLSMBS-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)C)O |
SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C)O |
Synonymes |
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B10915.png)




![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)




